1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group, a nitro group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can form a cyclopentyl hydrazone intermediate, which can then undergo nitration and subsequent carboxylation to yield the target compound . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings, to enhance yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but different substitution pattern.
1-Phenyl-3-nitro-1H-pyrazole-4-carboxylic acid: Phenyl group instead of cyclopentyl group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Methyl groups instead of cyclopentyl and nitro groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-nitropyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOXBLQNFXWHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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